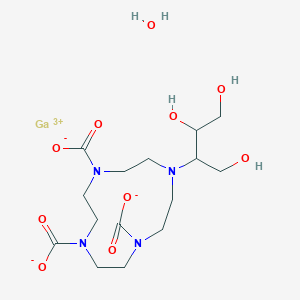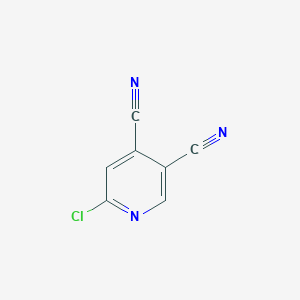
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, dyes, and pharmaceuticals. This compound is characterized by the presence of two trifluoroethoxy groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Introduction of Trifluoroethoxy Groups: The anthracene-9,10-dione is reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy groups at the 1 and 8 positions.
Reaction Conditions: The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification: Industrial purification methods such as crystallization and distillation are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Dyes and Pigments: It serves as a precursor for the synthesis of dyes and pigments with enhanced stability and color properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Material Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, known for its use in dyes and organic electronics.
1,8-Bis(2-bromoethoxy)anthracene-9,10-dione: A similar derivative with bromoethoxy groups instead of trifluoroethoxy groups.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different substituents.
Uniqueness
1,8-Bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it suitable for various advanced applications in organic electronics, pharmaceuticals, and material science.
Properties
CAS No. |
928797-14-2 |
|---|---|
Molecular Formula |
C18H10F6O4 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1,8-bis(2,2,2-trifluoroethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C18H10F6O4/c19-17(20,21)7-27-11-5-1-3-9-13(11)16(26)14-10(15(9)25)4-2-6-12(14)28-8-18(22,23)24/h1-6H,7-8H2 |
InChI Key |
ZGFHBIJKMUFJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=O)C3=C(C2=O)C=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Benzyl-4-(3,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149519.png)


![N-[(Azepan-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13149534.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)
![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)




